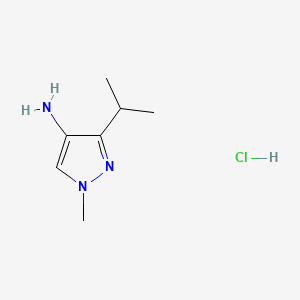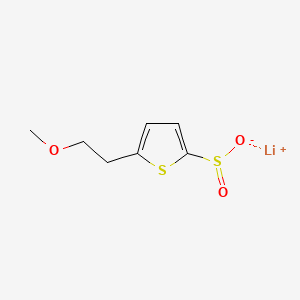
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one (NPPE) is a synthetic compound that has been used in a variety of scientific research applications. It is an important tool for studying the effects of nitric oxide (NO) on physiological and biochemical processes. NPPE is a nitric oxide donor, meaning it is capable of releasing NO when exposed to certain conditions. NPPE has been used in a variety of studies, including those related to cardiovascular health, neuroprotection, and cancer research.
科学的研究の応用
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has been used in a variety of scientific research applications. It has been used to study the effects of nitric oxide (NO) on a variety of physiological and biochemical processes. For example, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has been used to study the effects of NO on cardiovascular health, neuroprotection, and cancer research. 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has also been used to study the effects of NO on cell signaling pathways, gene expression, and protein folding.
作用機序
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one acts as a nitric oxide (NO) donor, meaning it is capable of releasing NO when exposed to certain conditions. The release of NO is triggered by the hydrolysis of 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one to form nitric oxide and pyrrolidine. This reaction is catalyzed by the enzyme nitric oxide synthase (NOS). The released NO then binds to a variety of proteins and enzymes, which leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. For example, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has been shown to increase the production of nitric oxide in the body, which can lead to improved blood flow, lower blood pressure, and enhanced wound healing. 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has also been shown to increase the activity of certain enzymes, such as nitric oxide synthase (NOS) and guanylate cyclase (GC). 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has also been shown to increase the activity of certain proteins, such as endothelial nitric oxide synthase (eNOS) and cyclooxygenase-2 (COX-2).
実験室実験の利点と制限
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has a number of advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Second, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is non-toxic and non-irritating, making it safe to use in laboratory experiments. Third, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is relatively inexpensive, making it a cost-effective option for laboratory experiments.
On the other hand, there are some limitations to the use of 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one in laboratory experiments. First, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is not very soluble in water, making it difficult to accurately measure concentrations of 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one in solutions. Second, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is not very stable in organic solvents, making it difficult to store solutions containing 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one. Third, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is not very soluble in organic solvents, making it difficult to accurately measure concentrations of 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one in solutions.
将来の方向性
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has a variety of potential future applications. First, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could be used to study the effects of nitric oxide on a variety of physiological and biochemical processes. Second, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could be used to study the effects of NO on cell signaling pathways and gene expression. Third, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could be used to study the effects of NO on protein folding. Fourth, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could be used to study the effects of NO on cancer and other diseases. Fifth, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could be used to develop new drugs and therapies for a variety of diseases. Finally, 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could be used to develop new diagnostic tools for a variety of diseases.
合成法
2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one can be synthesized using a variety of methods. The most common method is to react 4-nitrosopiperazine with 1-(pyrrolidin-1-yl)ethan-1-one in an aqueous solution. This reaction yields 2-(4-nitrosopiperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one as the end product. Other methods of synthesis include the reaction of 4-nitrosopiperazine with 1-pyrrolidine in an aqueous solution or the reaction of 4-nitrosopiperazine with 1-(pyrrolidin-1-yl)ethan-1-one in a non-aqueous solution.
特性
IUPAC Name |
2-(4-nitrosopiperazin-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c15-10(13-3-1-2-4-13)9-12-5-7-14(11-16)8-6-12/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEXLYXLHGSYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)



![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)

![diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610290.png)

![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)
![7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610300.png)